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HHAT is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily. It specifically

transfers a palmitoyl group from palmitoyl-Coenzyme A (palmitoyl-CoA) to the N-terminal cysteine of

Hedgehog (Hh) precursor proteins [1] [2]. This palmitoylation is the rate-limiting step in producing the

mature, active Hh ligand and is essential for its ability to bind to and inhibit its receptor, Patched (PTCH1),

thereby activating the downstream Hedgehog signaling cascade [1]. Aberrant Hh signaling drives

approximately 25% of fatal cancers, positioning HHAT as a key target for cancer drug discovery [1] [3].

The diagram below illustrates the core function of HHAT within the Hedgehog signaling pathway.
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HHAT catalyzes Hh palmitoylation, enabling pathway activation.

Structural Architecture of HHAT

High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that human HHAT is an

integral membrane protein with 12 transmembrane helices (TM1-TM12) [1] [2]. Its structure can be divided

into two main parts:

The MBOAT Core: The central TM4-TM11 region forms a conserved MBOAT fold found in other
acyltransferases, which contains the catalytic histidine residue (His379) [2].
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The Unique Terminal Domains: The N- and C-terminal regions (TM1-TM3 and TM12) are unique to

HHAT and other protein-substrate MBOATs. These domains create distinct structural features for
substrate binding and access, occluding the dimerization interfaces seen in lipid-modifying MBOATs

[1].

A surprising and crucial discovery is that HHAT is a heme-binding protein. A heme-B molecule is bound in

a membrane cavity, coordinated by Cys324. This heme is essential for HHAT's catalytic function and

structural stability, as mutation of Cys324 abolishes activity [1] [2].

Catalytic Mechanism and Substrate Binding

HHAT performs the remarkable feat of bringing together two substrates with different physiochemical

properties from opposite sides of the endoplasmic reticulum membrane: palmitoyl-CoA from the cytosolic

side and the Hedgehog protein from the luminal side [2].

The following diagram outlines the proposed mechanism within the active site.
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Proposed HHAT Catalytic Mechanism

Palmitoyl-CoA binds in cytosolic cavity
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Proposed mechanism of palmitate transfer by HHAT.

The table below summarizes the key structural elements and their functional roles in HHAT catalysis.

Structural Element Functional Role in Catalysis

Palmitoyl-CoA Binding
Cavity [2]

Binds the acyl-donor substrate from the cytosol; the acyl chain extends

into a slender hydrophobic tunnel.

Catalytic Histidine (His379)
[1] [2]

Located at the active site where the acyl chain and CoA moieties meet;

essential for the transfer reaction.
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Structural Element Functional Role in Catalysis

TM10-IH10-TM11 Archway
[2]

Serves as a proposed access route for palmitoyl-CoA from the cytosolic
leaflet of the membrane to the active site.

Heme Group (bound to
Cys324) [1]

Essential for HHAT function, likely providing structural stability; not
directly involved in the chemistry of acyl transfer.

Luminal Cleft (between TM1
& TM7) [1] [2]

Forms the binding site for the Hedgehog acceptor substrate on the
luminal side of the ER membrane.

HHAT Inhibition as a Therapeutic Strategy

Targeting HHAT offers a novel approach to inhibit the Hedgehog pathway in cancers. The cryo-EM structure

of HHAT bound to the potent small-molecule inhibitor IMP-1575 reveals a competitive inhibition

mechanism. IMP-1575 binds to the active site, inducing conformational changes that occlude palmitoyl-CoA

binding, thus preventing the acyl transfer reaction [1].

Furthermore, inhibitory antibodies that bind to the luminal cleft of HHAT have been shown to block its

activity, confirming this region as a viable site for disrupting Hedgehog substrate binding [2].

Key Experimental Methods for HHAT Research

The following table outlines the core methodologies used to elucidate HHAT's structure and function.

Experimental Method Key Application in HHAT Research

Single-Particle Cryo-EM
[1] [2]

Determining high-resolution structures of HHAT in complex with

substrates (palmitoyl-CoA), product-mimetic peptides, and inhibitors (IMP-
1575).

Molecular Dynamics
(MD) Simulations [1]

Modeling the interaction of HHAT and its substrates (e.g., heme group
with membrane lipids) within the membrane environment.
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Experimental Method Key Application in HHAT Research

Site-Directed
Mutagenesis [1] [2]

Validating the functional importance of specific residues (e.g., His379,
Cys324, Arg403, His428) in catalysis and substrate binding.

UV-Visible Spectroscopy
[1]

Characterizing the bound heme cofactor and confirming its identity and
coordination state.

In Vitro Acyltransferase
Assays [2]

Measuring HHAT activity kinetics using purified enzyme in micelles or
microsomes, often using radiolabeled or spectrophotometric detection of

palmitate transfer.

The discovery of HHAT's structure with heme and the detailed characterization of its active site are

significant advances. These findings not only elucidate a fundamental process in development but also

provide a robust template for structure-based drug design, opening new avenues for targeting the Hedgehog

pathway in cancer [1] [2] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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